molecular formula C7H9ClN2O B6263657 2-cyclopropyl-1H-imidazole-4-carbaldehyde hydrochloride CAS No. 2219372-03-7

2-cyclopropyl-1H-imidazole-4-carbaldehyde hydrochloride

Cat. No.: B6263657
CAS No.: 2219372-03-7
M. Wt: 172.61 g/mol
InChI Key: DQGPFCHYJDIZGI-UHFFFAOYSA-N
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Description

2-cyclopropyl-1H-imidazole-4-carbaldehyde hydrochloride is a heterocyclic compound that features an imidazole ring substituted with a cyclopropyl group and an aldehyde functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-cyclopropyl-1H-imidazole-4-carbaldehyde hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclopropylamine with glyoxal in the presence of an acid catalyst to form the imidazole ring. The aldehyde group is then introduced through formylation reactions using reagents such as Vilsmeier-Haack or Duff formylation .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-cyclopropyl-1H-imidazole-4-carbaldehyde hydrochloride can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The imidazole ring can participate in electrophilic substitution reactions, where the hydrogen atoms on the ring are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution: Electrophiles such as halogens or nitro groups under acidic or basic conditions

Major Products

    Oxidation: 2-cyclopropyl-1H-imidazole-4-carboxylic acid

    Reduction: 2-cyclopropyl-1H-imidazole-4-methanol

    Substitution: Various substituted imidazole derivatives depending on the electrophile used

Scientific Research Applications

2-cyclopropyl-1H-imidazole-4-carbaldehyde hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-cyclopropyl-1H-imidazole-4-carbaldehyde hydrochloride involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, influencing enzymatic activities and other biochemical pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, potentially altering their function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-cyclopropyl-1H-imidazole-4-carbaldehyde hydrochloride is unique due to the presence of both a cyclopropyl group and an aldehyde functional group on the imidazole ring. This combination of structural features imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for research and development.

Properties

CAS No.

2219372-03-7

Molecular Formula

C7H9ClN2O

Molecular Weight

172.61 g/mol

IUPAC Name

2-cyclopropyl-1H-imidazole-5-carbaldehyde;hydrochloride

InChI

InChI=1S/C7H8N2O.ClH/c10-4-6-3-8-7(9-6)5-1-2-5;/h3-5H,1-2H2,(H,8,9);1H

InChI Key

DQGPFCHYJDIZGI-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=NC=C(N2)C=O.Cl

Purity

95

Origin of Product

United States

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